molecular formula C5H12ClNO B1393789 (S)-Pyrrolidin-2-ylmethanol hydrochloride CAS No. 79802-20-3

(S)-Pyrrolidin-2-ylmethanol hydrochloride

Cat. No.: B1393789
CAS No.: 79802-20-3
M. Wt: 137.61 g/mol
InChI Key: FWXXCGIUQGFYIX-JEDNCBNOSA-N
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Description

(S)-Pyrrolidin-2-ylmethanol hydrochloride (CAS: 23356-96-9), also known as L-Prolinol hydrochloride, is a chiral pyrrolidine derivative with the molecular formula C₅H₁₁NO·HCl (molecular weight: 137.61 g/mol). It features a hydroxylmethyl group attached to the (S)-configured pyrrolidine ring. This compound is widely utilized as a pharmaceutical intermediate, notably in the synthesis of avanafil (a PDE5 inhibitor for erectile dysfunction) . Its chirality and compact structure make it valuable for stereoselective synthesis and drug design.

Properties

IUPAC Name

[(2S)-pyrrolidin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXXCGIUQGFYIX-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pyrrolidin-2-ylmethanol hydrochloride typically involves the reduction of pyrrolidin-2-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting (S)-Pyrrolidin-2-ylmethanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or enzymatic reduction, followed by crystallization and purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Pyrrolidin-2-ylmethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrrolidin-2-one.

    Reduction: Further reduction can yield different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrrolidine derivatives, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

Scientific Research Applications

(S)-Pyrrolidin-2-ylmethanol hydrochloride has diverse applications across several scientific domains:

Organic Chemistry

  • Chiral Building Block: This compound serves as a chiral building block in the synthesis of complex organic molecules, facilitating enantioselective reactions that are essential in producing pharmaceuticals and agrochemicals .

Medicinal Chemistry

  • Pharmaceutical Synthesis: It is utilized as an intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders and cardiovascular diseases . Notably, it has been involved in synthesizing drugs like Enalapril, which is used for hypertension treatment.

Biological Studies

  • Enzyme Mechanisms: Researchers employ this compound to study enzyme mechanisms and protein-ligand interactions due to its ability to form hydrogen bonds, which influence biological activity .

Industrial Applications

  • Fine Chemicals Production: The compound is also utilized in the production of fine chemicals, acting as a reagent in various industrial processes where chirality is crucial.

Case Studies and Research Findings

Several studies highlight the significance of this compound in research:

  • Enantioselective Synthesis: A study demonstrated its effectiveness in asymmetric synthesis, showing how it can lead to high yields of desired enantiomers in drug development .
  • Biological Activity Assessment: Research has indicated that this compound exhibits potential enzyme inhibition capabilities, making it a candidate for therapeutic applications .
  • Synthetic Pathways: Investigations into synthetic pathways involving this compound have revealed various methods that optimize yield and purity, essential for industrial scalability .

Mechanism of Action

The mechanism of action of (S)-Pyrrolidin-2-ylmethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Compound Name Molecular Formula Key Structural Differences Physicochemical Properties
(S)-Pyrrolidin-2-ylmethanol hydrochloride C₅H₁₁NO·HCl Base structure: (S)-pyrrolidine + hydroxymethyl High water solubility due to polar groups; chiral center critical for stereoselective interactions
(R)-Phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride C₁₁H₁₆ClNO Phenyl group attached to pyrrolidine Increased lipophilicity; potential for π-π stacking in receptor binding
(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride C₆H₁₃NO·HCl Methyl substituent at pyrrolidine C2 Enhanced steric hindrance; reduced solubility compared to parent compound
(S)-Morpholin-2-ylmethanol hydrochloride C₅H₁₂ClNO₂ Morpholine ring (oxygen atom at C4) Higher polarity due to ether oxygen; improved hydrogen-bonding capacity
(2S,5S)-(5-Methylpyrrolidin-2-yl)methanol hydrochloride C₆H₁₃NO·HCl Methyl group at pyrrolidine C5 Diastereomeric complexity; altered metabolic stability

Pharmacological and Industrial Relevance

  • Chirality : The (S)-configuration in the parent compound is critical for binding to enzymes like PDE5, as seen in avanafil synthesis . Enantiomeric analogs (e.g., R-configurations) may exhibit divergent biological activities .
  • Substituent Effects: Methyl groups (e.g., in (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride) improve metabolic stability but may reduce aqueous solubility . Phenyl groups enhance receptor affinity but increase toxicity risks, requiring stringent safety evaluations .
  • Morpholine vs. Pyrrolidine : Morpholine’s oxygen atom enhances solubility and hydrogen-bonding capacity, making it suitable for oral drug formulations .

Biological Activity

(S)-Pyrrolidin-2-ylmethanol hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection and pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of pyrrolidine, characterized by a five-membered ring containing one nitrogen atom. The compound's molecular formula is C5_5H12_12ClN\O, and it features a hydroxymethyl group attached to the pyrrolidine ring. The chirality of the compound is significant, as it influences its biological interactions.

Neuroprotective Effects

Research indicates that pyrrolidine derivatives, including this compound, exhibit neuroprotective properties. These compounds may modulate neurotransmitter systems, particularly enhancing GABAergic activity while inhibiting glutamatergic transmission. Such actions are beneficial in treating neurodegenerative diseases and conditions like depression and anxiety .

Table 1: Biological Activities of Pyrrolidine Derivatives

CompoundActivity TypeMechanism of ActionReference
(S)-Pyrrolidin-2-ylmethanolNeuroprotectiveModulates GABAergic and glutamatergic systems
Scalusamides AAntimicrobialInhibits bacterial growth
1,4-Dideoxy-1,4-imino-D-ribitolAnticancerInduces apoptosis in cancer cells

Structure-Activity Relationship (SAR)

The SAR of pyrrolidine derivatives suggests that modifications to the pyrrolidine ring can significantly affect their biological activity. For instance, the presence of hydroxymethyl groups enhances binding affinity to specific receptors, which can lead to improved therapeutic effects .

Table 2: SAR Insights for Pyrrolidine Derivatives

ModificationEffect on ActivityTarget Receptor/Enzyme
Hydroxymethyl groupIncreased binding affinityCK1γ and CK1ε
Alkyl substitutionsAltered pharmacokineticsVarious kinases

Case Study 1: Neuroprotection in Animal Models

In a study examining the neuroprotective effects of this compound in rodent models of stroke, it was found that administration of the compound significantly reduced neuronal death and improved functional recovery. The mechanism was attributed to enhanced GABA receptor activity and reduced excitotoxicity from glutamate .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed promising results against various bacterial strains. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Q & A

Q. What strategies optimize the compound’s stability in long-term pharmacokinetic studies?

  • Methodological Answer : Use lyophilization with cryoprotectants (e.g., trehalose) to enhance shelf life. For in vivo studies, encapsulate the compound in PEGylated liposomes to reduce enzymatic degradation. Monitor plasma stability via LC-MS/MS, and adjust buffer systems (e.g., citrate-phosphate) to maintain physiological pH .

Q. How do chiral contaminants impact biological activity, and what mitigation approaches are effective?

  • Methodological Answer : The (R)-enantiomer may exhibit off-target effects (e.g., receptor antagonism). Mitigate contamination by:
  • Synthesis : Asymmetric catalysis with Sharpless epoxidation or enzymatic resolution.
  • Analysis : Chiral SFC (supercritical fluid chromatography) with a Chiralcel® OD column for higher resolution than HPLC .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s partition coefficient (Log P): How to reconcile these differences?

  • Methodological Answer : Log P values vary due to measurement methods (shake-flask vs. HPLC-derived). Standardize measurements using the shake-flask method with octanol/water partitioning under controlled pH (5.5). For example:
  • Reported Log P: 0.8 (HPLC) vs. 1.2 (shake-flask). Adjust for ionization using the Henderson-Hasselbalch equation .

Experimental Design Considerations

Q. What factorial design parameters are critical for formulating this compound in fast-dissolving tablets?

  • Methodological Answer : Use a 2³ factorial design to optimize:
  • Variables : Disintegrant concentration (3–7%), binder type (PVP vs. HPMC), compression force (5–15 kN).
  • Response Metrics : Dissolution rate (≥85% in 30 min, per USP), hardness (4–6 kPa). Validate with ANOVA and Tukey’s post hoc test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Pyrrolidin-2-ylmethanol hydrochloride
Reactant of Route 2
(S)-Pyrrolidin-2-ylmethanol hydrochloride

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